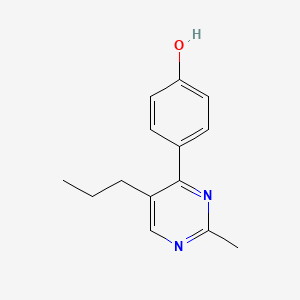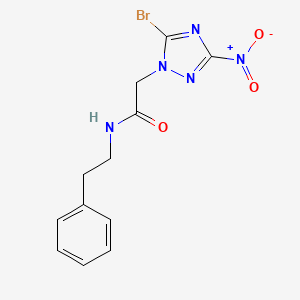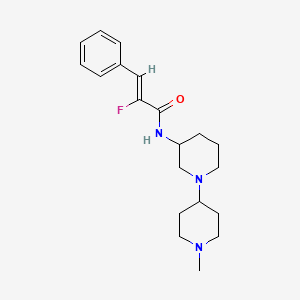
4-(2-methyl-5-propylpyrimidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methyl-5-propylpyrimidin-4-yl)phenol is a chemical compound with the molecular formula C15H18N2O. It is also known as pterostilbene and belongs to the stilbene family of compounds. Pterostilbene is found in various plants, including blueberries, grapes, and almonds. It has been the subject of extensive scientific research due to its potential health benefits.
Mechanism of Action
Pterostilbene works by activating various enzymes and signaling pathways in the body. It has been shown to activate sirtuins, which are a class of enzymes that play a role in regulating cellular metabolism and aging. Pterostilbene also activates the AMPK signaling pathway, which is involved in regulating energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
Pterostilbene has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and lower blood glucose levels. It has also been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
Pterostilbene has several advantages for lab experiments. It is relatively stable and easy to work with, and it has been shown to have low toxicity in animal studies. However, its synthesis process is complex and requires specialized equipment and expertise. Additionally, its effects on human health are still being studied, and more research is needed to fully understand its potential benefits and limitations.
Future Directions
There are several potential future directions for research on pterostilbene. One area of interest is its potential to improve cognitive function and protect against neurological diseases. Another area of interest is its potential to improve metabolic health and reduce the risk of obesity and diabetes. Additionally, more research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
Pterostilbene can be synthesized from resveratrol, which is a natural compound found in grapes and other plants. The synthesis process involves the use of various chemical reagents and solvents, including boron tribromide, acetic anhydride, and dichloromethane. The process is complex and requires specialized equipment and expertise.
Scientific Research Applications
Pterostilbene has been the subject of extensive scientific research due to its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to improve cognitive function and protect against neurological diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
4-(2-methyl-5-propylpyrimidin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-4-12-9-15-10(2)16-14(12)11-5-7-13(17)8-6-11/h5-9,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLFPHFCDRYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)


![4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B6092238.png)
![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6092260.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-pentenamide](/img/structure/B6092266.png)
![3-[1-(hydroxymethyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092278.png)
![6-bromo-2-(4-butylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B6092282.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6092291.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B6092307.png)


